5-Aminoisophthalonitrile

Description

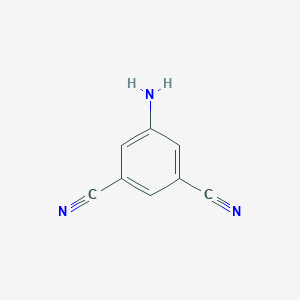

5-Aminoisophthalonitrile (CAS: 57369-97-8) is a benzene derivative featuring two nitrile groups at the 1,3-positions and an amino group at the 5-position, with a molecular formula of C₈H₅N₃ and a molecular weight of 143.15 g/mol. This compound is a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where its amino and nitrile functionalities enable diverse derivatization pathways.

Handling precautions emphasize avoiding heat sources, sparks, and open flames due to flammability risks (P210) .

Propriétés

IUPAC Name |

5-aminobenzene-1,3-dicarbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3/c9-4-6-1-7(5-10)3-8(11)2-6/h1-3H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBFORUHJOUPFHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C#N)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57369-97-8 | |

| Record name | 5-aminobenzene-1,3-dicarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 5-Aminoisophthalonitrile can be synthesized through several methods. One common approach involves the nitration of isophthalonitrile followed by reduction . The nitration process introduces a nitro group at the desired position, which is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon .

Industrial Production Methods: In industrial settings, the production of this compound often involves the ammoxidation of m-xylene to produce isophthalonitrile, followed by the aforementioned nitration and reduction steps. The reaction conditions are optimized to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Aminoisophthalonitrile undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitrile groups can be reduced to primary amines.

Substitution: The amino group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as or .

Reduction: Reagents like or with a catalyst.

Substitution: Conditions typically involve acidic or basic catalysts depending on the nature of the substituent being introduced.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Conversion to primary amines.

Substitution: Various substituted derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Applications in Organic Synthesis

1. Building Block for Complex Molecules

5-Aminoisophthalonitrile serves as a crucial intermediate in the synthesis of various complex organic molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic synthesis.

2. Synthesis of Fluorescent Dyes

Recent studies have indicated that derivatives of 5-aminosophthalonitrile can be used to develop highly fluorescent compounds. For instance, research on hybrids such as benzimidazol-2-aminoisophthalonitrile has shown promising fluorescence properties, which are beneficial for applications in bioimaging and sensing technologies .

Medicinal Chemistry Applications

1. Anticancer Activity

Research has demonstrated that derivatives of 5-aminosophthalonitrile exhibit significant anticancer properties. For example, compounds related to this structure have been studied for their cytotoxic effects against various cancer cell lines, including bladder cancer. The mechanism often involves the inhibition of insulin-like growth factor signaling pathways, highlighting the therapeutic potential of these compounds.

2. Interaction with Biological Targets

Studies have shown that 5-aminosophthalonitrile interacts with cellular signaling pathways, particularly those involving growth factors and kinases. Understanding these interactions is crucial for elucidating the potential therapeutic effects of this compound and its derivatives.

Material Science Applications

1. Polymeric Materials

this compound can be utilized in the development of high-performance polymeric materials. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for applications in aerospace and automotive industries.

2. Nanocomposites

The compound has potential applications in the creation of nanocomposites, where its unique chemical structure can improve the dispersion and interaction with nanofillers, leading to enhanced material properties.

Case Studies

Mécanisme D'action

The mechanism of action of 5-Aminoisophthalonitrile involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the nitrile groups can participate in nucleophilic addition reactions, modifying the activity of enzymes and other proteins. These interactions can affect various biochemical pathways, leading to changes in cellular processes .

Comparaison Avec Des Composés Similaires

5-Amino-3-phenyl-isothiazole-4-carbonitrile

- Structure: The isothiazole ring introduces sulfur, altering electronic properties compared to benzene. The phenyl group enhances steric bulk, while the nitrile and amino groups provide reactive sites.

- Applications : Offered in scalable quantities (milligrams to kilograms), it is suited for industrial-scale heterocyclic synthesis, such as agrochemical precursors or ligands in catalysis .

[(4-Amino-2-bromo-5-chlorophenyl)sulfanyl]formonitrile

- Structure : Halogen substituents (Br, Cl) enhance electrophilic reactivity, while the sulfanyl group enables nucleophilic substitutions.

- Applications : Its high molecular weight (263.54 g/mol) and halogen content make it valuable in cross-coupling reactions for drug discovery .

- Key Difference: The halogenated aromatic system offers distinct regioselectivity in reactions compared to this compound’s unsubstituted benzene.

5-Methylisophthalonitrile

- Structure: A methyl group replaces the amino group in this compound, reducing polarity and reactivity.

- Applications : Used as a reference standard (e.g., in Anastrozole impurity profiling) due to its stability and well-defined chromatographic behavior .

- Key Difference: The absence of an amino group limits its utility in amination or condensation reactions, unlike this compound.

Activité Biologique

5-Aminoisophthalonitrile (5-AIN) is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure, characterized by an amino group and two cyano groups, suggests a variety of possible interactions with biological targets. This article explores the biological activity of 5-AIN, including its synthesis, mechanisms of action, and therapeutic applications.

Synthesis of this compound

The synthesis of 5-AIN typically involves the reaction of isophthalic acid derivatives with ammonia or amines under specific conditions. Recent methodologies have highlighted microwave-assisted synthesis as an efficient approach, yielding high purity and good yields in shorter reaction times compared to traditional methods .

Synthesis Overview

| Methodology | Yield (%) | Reaction Time | Notes |

|---|---|---|---|

| Microwave-assisted synthesis | 65-83 | 15-20 min | Efficient for heterocyclic compounds |

| Traditional heating methods | Variable | Longer | Often requires solvents and longer times |

Antimicrobial Properties

Research has demonstrated that 5-AIN exhibits notable antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticholinesterase Activity

5-AIN has been evaluated for its potential as an anticholinesterase agent, which is relevant in treating neurodegenerative diseases like Alzheimer's. Molecular docking studies suggest that 5-AIN binds effectively to the active site of acetylcholinesterase (AChE), inhibiting its activity and potentially improving cholinergic transmission in the brain .

Cytotoxicity Studies

Cytotoxicity assays have indicated that while 5-AIN is effective against cancer cell lines, it exhibits selective toxicity, sparing normal cells at certain concentrations. This selectivity is crucial for developing therapeutic agents with fewer side effects .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial effects of 5-AIN, researchers treated cultures of Escherichia coli and Staphylococcus aureus with varying concentrations of the compound. Results indicated significant inhibition at concentrations above 50 µg/mL, with a minimum inhibitory concentration (MIC) determined at 25 µg/mL for both strains .

Case Study 2: Neuroprotective Effects

Another case study focused on the neuroprotective effects of 5-AIN in a mouse model of Alzheimer's disease. Mice treated with 5-AIN showed improved memory performance in maze tests compared to untreated controls. Histological analysis revealed reduced amyloid plaque formation in the brains of treated mice, suggesting a potential mechanism for its neuroprotective properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.